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Compound of Interest

Compound Name: (S)-1,2-Butanediol

Cat. No.: B1233174

An In-depth Technical Guide to the Spectroscopic Data of (S)-1,2-Butanediol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for (S)-1,2-Butanediol. It is intended
for researchers, scientists, and drug development professionals, offering detailed spectral
information and the experimental protocols for its acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for (S)-1,2-Butanediol. The data is
summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 13C NMR spectra provide detailed information about the hydrogen and
carbon framework of (S)-1,2-Butanediol.

IH NMR Spectrum (Proton NMR)

The *H NMR spectrum provides information about the chemical environment of each proton in
the molecule. The spectrum for the (S)-enantiomer is identical to that of the (R)-enantiomer and
the racemic mixture.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.58 Multiplet 1H H-2
~3.43 Doublet of doublets 1H H-la
~3.35 Doublet of doublets 1H H-1b
~1.45 Multiplet 2H H-3
~0.92 Triplet 3H H-4

Note: The exact
chemical shifts and
coupling constants
can vary depending

on the solvent and

concentration used.[1]

13C NMR Spectrum (Carbon-13 NMR)

The 13C NMR spectrum indicates the number of distinct carbon environments in the molecule.

[21031[41[5]

Chemical Shift (8) ppm Assighment
~74.5 C-2
~68.0 C-1
~27.0 C-3
~10.0 C-4
Note: The exact chemical shifts can vary
depending on the solvent.[1]
Infrared (IR) Spectroscopy
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IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR
spectrum of (S)-1,2-Butanediol is characterized by the presence of hydroxyl (O-H) and alkyl
(C-H) groups.[6]

Wavenumber (cm—?) Intensity Assignment

O-H stretch (hydrogen-

3500-3200 Strong, Broad bonded)[7][¢]

~2965 Strong C-H stretch (sp3 hybridized)
~1460 Medium C-H bend

1260-1050 Strong C-O stretch[7][8]

Note: The spectrum of a neat
liquid film will show a broad O-
H stretch.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation
pattern of a molecule. For (S)-1,2-Butanediol, electron ionization (El) is a common method.
The molecular weight of 1,2-Butanediol is 90.12 g/mol .[9][10]
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m/z Ratio Relative Intensity Assignment
90 Low [M]* (Molecular lon)
75 Medium [M - CHs]*

[M - C2HsOH]* (from

60 High
rearrangement)

[CH3CH(OH)]* or
45 Base Peak [CH2(OH)CHz]* (from a-
cleavage)[11]

43 High [CsH7]*

Note: The molecular ion peak
for primary and secondary
alcohols is often small or
undetectable.[11][12] The most
characteristic fragmentation for

alcohols is a-cleavage.[11]

Experimental Protocols

This section details the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

e For 'H NMR, dissolve 1-5 mg of (S)-1,2-Butanediol in approximately 0.7 mL of a deuterated
solvent (e.g., CDClIsz or D20) in a clean NMR tube.[1]

e For 13C NMR, a higher concentration is typically required; dissolve 10-20 mg of the sample in
~0.7 mL of the deuterated solvent.[1]

e Since 1,2-Butanediol is a liquid, a neat sample can also be prepared by directly placing
about 0.5 mL into a 5mm NMR tube.[2][4]
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e A small amount of a reference standard, such as tetramethylsilane (TMS), may be added,
which is set to a chemical shift of 0.0 ppm.[13]

Data Acquisition:

Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.[1]

o Optimize the magnetic field homogeneity through a process called shimming.[1]
e Acquire the *H spectrum. Standard pulse programs are typically used.

» Following the *H acquisition, acquire the 13C spectrum. This generally requires a larger
number of scans than *H NMR.[14][15] DEPT (Distortionless Enhancement by Polarization
Transfer) experiments can also be run to differentiate between CH, CHz, and CHs groups.[2]

[4]

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):
o Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

e Place a small drop of liquid (S)-1,2-Butanediol directly onto the ATR crystal, ensuring the
crystal is fully covered.[6]

Data Acquisition:
e Obtain a background spectrum of the empty, clean ATR crystal.

e Acquire the sample spectrum. The instrument passes a beam of infrared light through the
sample and records the transmitted light to determine the amount of energy absorbed at
each wavelength.[8]

e The typical range for analysis is from 4000 to 400 cm~1.[8]
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o After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g.,
ethanol or isopropanol) and a soft tissue.[6]

Mass Spectrometry Protocol (GC-MS)

Sample Preparation:

e Prepare a dilute solution of (S)-1,2-Butanediol in a volatile organic solvent, such as
methanol or dichloromethane. The concentration will depend on the instrument's sensitivity,
but is typically in the low ppm range.[16]

o Transfer the solution to a GC vial.[16]

Data Acquisition:

The sample is injected into the gas chromatograph (GC), where it is vaporized and
separated based on its boiling point and interactions with the column.

e As the compound elutes from the GC column, it enters the mass spectrometer.

 In the ion source (commonly using electron ionization - El), the molecules are bombarded
with electrons, causing ionization and fragmentation.

e The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio
(m/z).

» A detector records the abundance of each ion, generating a mass spectrum.[17]

Visualizations
Spectroscopic Analysis Workflow
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Caption: Experimental workflow for spectroscopic analysis.

Structural Information from Spectroscopic Data
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Caption: Relationship between spectroscopic data and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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